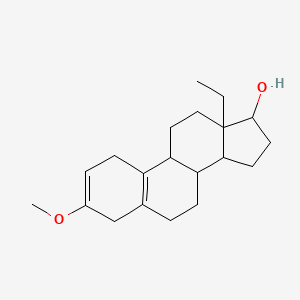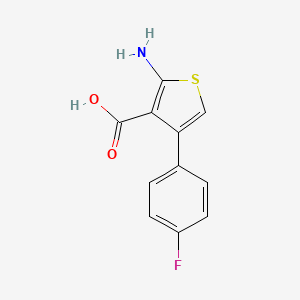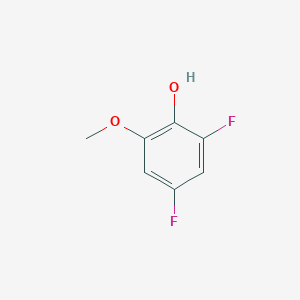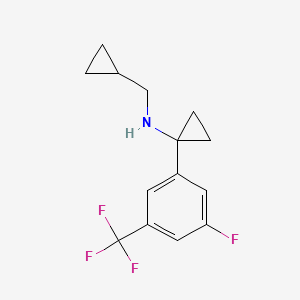![molecular formula C13H12N2O B12077970 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)
1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C13H12N2O This compound features a pyridine ring substituted with an amino group at the 3-position and a phenyl ring attached to an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with 3-bromobenzaldehyde under basic conditions to form the intermediate 3-(3-aminopyridin-4-yl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
科学研究应用
1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.
相似化合物的比较
1-(3-Aminopyridin-4-yl)ethanone: Lacks the phenyl ring, making it less complex.
1-[3-(4-Aminopyridin-3-yl)phenyl]ethan-1-one: Similar structure but with different substitution pattern on the pyridine ring.
1-[3-(3-Nitropyridin-4-yl)phenyl]ethan-1-one: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness: 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenyl ring attached to an ethanone moiety makes it a versatile compound for various applications.
属性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
1-[3-(3-aminopyridin-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H12N2O/c1-9(16)10-3-2-4-11(7-10)12-5-6-15-8-13(12)14/h2-8H,14H2,1H3 |
InChI 键 |
KQOQCFQCJBROBL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine](/img/structure/B12077892.png)
![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)

![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)

amine](/img/structure/B12077969.png)



![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)
